molecular formula C14H12ClN3O B11433049 4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one

4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B11433049
M. Wt: 273.72 g/mol
InChI Key: VUEYIEHELMKAFE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chloromethyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyrazolopyridine Core: The pyrazole intermediate undergoes cyclization with a suitable pyridine precursor, such as a pyridine carboxaldehyde or pyridine carboxylic acid, under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced at the 4-position of the pyrazolopyridine core through a chloromethylation reaction using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions using appropriate alkylating and arylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one is unique due to the presence of the chloromethyl group at the 4-position, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substitution patterns.

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-(chloromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H12ClN3O/c1-9-13-10(8-15)7-12(19)16-14(13)18(17-9)11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H,16,19)

InChI Key

VUEYIEHELMKAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)CCl)C3=CC=CC=C3

Origin of Product

United States

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